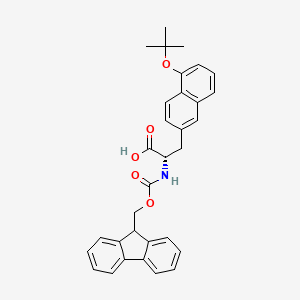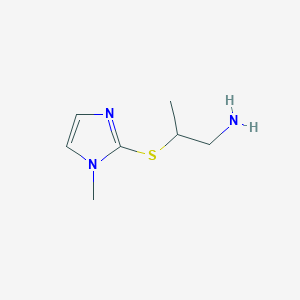
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 1-methyl-1H-imidazole-2-thiol with 1-bromo-2-propanamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst can also be tailored to minimize costs and environmental impact .
化学反应分析
Types of Reactions
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: N-acyl or N-alkyl derivatives.
科学研究应用
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules .
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the thioether and amino groups, making it less versatile in chemical reactions.
2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity.
2-(1H-Imidazol-2-yl)ethanamine: Similar structure but lacks the methyl group on the imidazole ring
Uniqueness
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is unique due to the presence of both the thioether and amino groups, which provide a combination of nucleophilic and electrophilic sites.
属性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC 名称 |
2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |
InChI 键 |
XSXOPMXLLRCXNA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)SC1=NC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



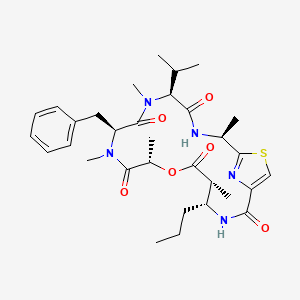
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)
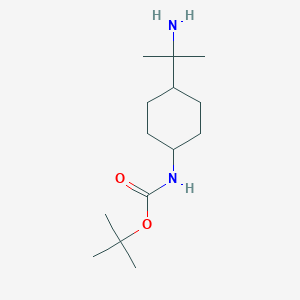
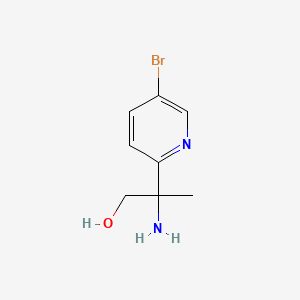
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)

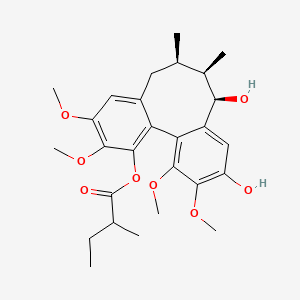
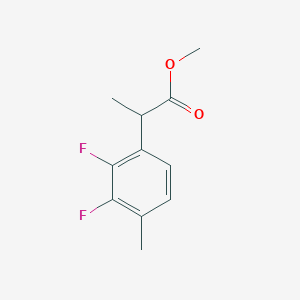
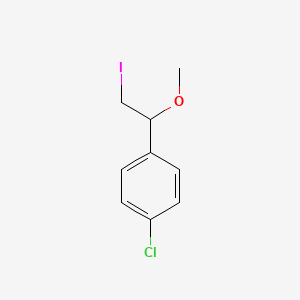
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
